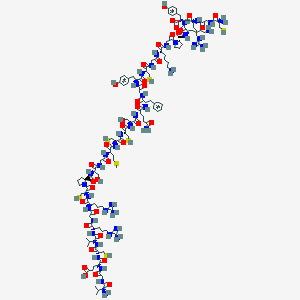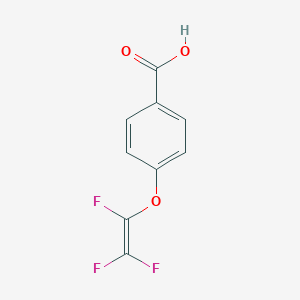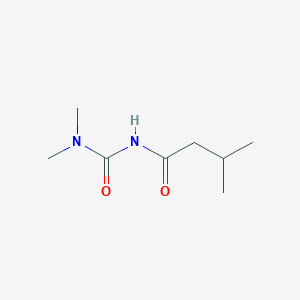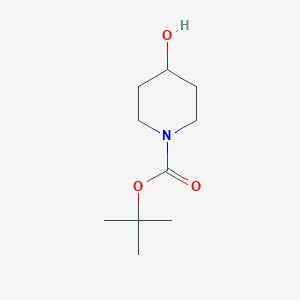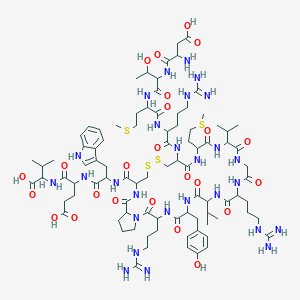
MCH (human, mouse, rat)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MCH (melanin-concentrating hormone) is a hypothalamic neuropeptide that plays a major role in the regulation of energy homeostasis and feeding behavior. MCH is a hypothalamic neuropeptide that is found in humans, mice, and rats, and it is known to be involved in a variety of physiological functions, including appetite regulation, sleep, and memory. MCH is an important target for drug development, as it has been found to be involved in a variety of metabolic disorders, including obesity, diabetes, and hypertension.
Scientific Research Applications
Regulation of Energy Homeostasis
Melanin-concentrating hormone (MCH), originally identified in fish, has evolved significantly in its function in mammals. In mammals, MCH is a critical regulator of energy homeostasis, influencing both feeding behavior and energy expenditure, as demonstrated by various pharmacological and genetic experiments (Pissios, Bradley, & Maratos-Flier, 2006).
Effects on Mood and Behavior
MCH has been shown to have antidepressant and anxiolytic effects in animal models. It influences feeding behavior, mood, and anxiety, suggesting its potential utility in treating depression and anxiety disorders (Borowsky et al., 2002).
Orexigenic Properties
Research has identified MCH as an orexigenic (appetite-stimulating) peptide hormone, acting through the G-protein-coupled receptor SLC-1, which is activated by MCH. This discovery is significant for understanding MCH's role in feeding and energy balance (Lembo et al., 1999).
Potential Anti-Obesity Therapeutics
The identification of MCH receptors has led to the development of receptor antagonists with potential as anti-obesity agents. These MCH1R antagonists have shown effectiveness in reducing feeding and body weight in animal models, highlighting MCH1R as a critical regulator of body weight and a promising target for obesity treatment (Carpenter & Hertzog, 2002).
MCH in the Regulation of Physiological Functions
MCH signaling is implicated in the regulation of various physiological functions, including food intake, anxiety, depression, reward, and sleep. MCH1R antagonists are useful for understanding the physiological functions of the endogenous MCH system and potential applications in human disorders (Chung, Parks, Lee, & Civelli, 2010).
Role in Energy Balance in Animal Models
Studies in rodent models have helped elucidate the effects of MCH on body weight, food intake, and energy expenditure. These studies contribute to understanding the central sites where MCH acts in regulating energy homeostasis (Pissios, 2009).
Emerging Roles Beyond Skin Color
In mammals, MCH has evolved from regulating skin color in fish to regulating dynamic physiological functions such as food intake, energy expenditure, behavior, and emotion. This demonstrates the peptide's significant role in both central and peripheral mechanisms (Shi, 2004).
Mechanism of Action
Future Directions
MCH signaling has a very broad endocrine context and is involved in physiological functions and emotional states associated with metabolism, such as reproduction, anxiety, depression, sleep, and circadian rhythms . Owing to the wide variety of MCH downstream signaling pathways, MCHR1 agonists and antagonists have great potential as tools for the directed management of energy balance disorders and associated metabolic complications . Translational strategies using these compounds hold promise for the development of novel treatments for obesity .
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway of MCH involves the solid-phase peptide synthesis method.", "Starting Materials": [ "Resin-bound amino acid", "Protecting groups", "Coupling reagents", "Cleavage reagents", "Amino acid derivatives" ], "Reaction": [ "Protection of N-terminal amino acid on resin-bound amino acid", "Coupling of amino acid derivative to resin-bound amino acid", "Repeating protection and coupling steps to form the peptide chain", "Cleavage of the peptide from the resin using cleavage reagents", "Purification of the peptide using chromatography techniques" ] } | |
CAS RN |
128315-56-0 |
Molecular Formula |
C89H139N27O24S4 |
Molecular Weight |
2099.5 g/mol |
IUPAC Name |
4-[[2-[[24-[[2-[[2-[[2-[(2-amino-3-carboxypropanoyl)amino]-3-hydroxybutanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3,12-bis(3-carbamimidamidopropyl)-6-[(4-hydroxyphenyl)methyl]-21-(2-methylsulfanylethyl)-2,5,8,11,14,17,20,23,31-nonaoxo-9,18-di(propan-2-yl)-26,27-dithia-1,4,7,10,13,16,19,22,30-nonazabicyclo[30.3.0]pentatriacontane-29-carbonyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-5-[(1-carboxy-2-methylpropyl)amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C89H139N27O24S4/c1-43(2)67-82(135)101-40-64(119)102-53(18-12-30-97-87(91)92)74(127)113-68(44(3)4)83(136)109-59(36-47-22-24-49(118)25-23-47)77(130)107-58(20-14-32-99-89(95)96)85(138)116-33-15-21-63(116)81(134)111-62(80(133)108-60(37-48-39-100-52-17-11-10-16-50(48)52)78(131)104-55(26-27-65(120)121)75(128)114-69(45(5)6)86(139)140)42-144-143-41-61(79(132)105-57(29-35-142-9)76(129)112-67)110-72(125)54(19-13-31-98-88(93)94)103-73(126)56(28-34-141-8)106-84(137)70(46(7)117)115-71(124)51(90)38-66(122)123/h10-11,16-17,22-25,39,43-46,51,53-63,67-70,100,117-118H,12-15,18-21,26-38,40-42,90H2,1-9H3,(H,101,135)(H,102,119)(H,103,126)(H,104,131)(H,105,132)(H,106,137)(H,107,130)(H,108,133)(H,109,136)(H,110,125)(H,111,134)(H,112,129)(H,113,127)(H,114,128)(H,115,124)(H,120,121)(H,122,123)(H,139,140)(H4,91,92,97)(H4,93,94,98)(H4,95,96,99) |
InChI Key |
ORRDHOMWDPJSNL-UHFFFAOYSA-N |
Isomeric SMILES |
CC(C)C[C@H]1C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N2CCC[C@H]2C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N1)CCSC)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCSC)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CC(=O)O)N)C(=O)N[C@@H](CC4=CNC5=CC=CC=C54)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](C(C)C)C(=O)O)CCCNC(=N)N)CC6=CC=C(C=C6)O)C(C)C)CCCNC(=N)N |
SMILES |
CC(C)CC1C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2CCCC2C(=O)NC(CSSCC(C(=O)NC(C(=O)N1)CCSC)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CCSC)NC(=O)C(CC(=O)O)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC(=O)O)N)C(=O)NC(CC4=CNC5=CC=CC=C54)C(=O)NC(CCC(=O)N)C(=O)NC(C(C)C)C(=O)O)CCCNC(=N)N)CC6=CC=C(C=C6)O)C(C)C)CCCNC(=N)N |
Canonical SMILES |
CC(C)C1C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2CCCC2C(=O)NC(CSSCC(C(=O)NC(C(=O)N1)CCSC)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCSC)NC(=O)C(C(C)O)NC(=O)C(CC(=O)O)N)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)C)C(=O)O)CCCNC(=N)N)CC5=CC=C(C=C5)O)C(C)C)CCCNC(=N)N |
sequence |
DXMRCMVGRVYRPCWEV |
synonyms |
(6S,7E,9S,10Z,12S,13Z,15S,16Z,18S,19Z,21S)-1,21-diamino-18-benzyl-6-((Z)-(((1E,3R,8R,9Z,11S,12Z,14S,15Z,18Z,20S,21Z,23S,24Z,26S,27Z,29S,34aS)-3-((Z)-(((S,Z)-1-(((S,Z)-1-(((S)-1-carboxy-2-methylpropyl)imino)-1,5-dihydroxy-5-iminopentan-2-yl)imino)-1-h |
Origin of Product |
United States |
Q & A
Q1: What is the primary structure of rat hypothalamic melanin-concentrating hormone (MCH) and how does it differ from salmon MCH?
A1: Rat hypothalamic MCH is a nonadecapeptide with the following amino acid sequence: Asp-Phe-Asp-Met-Leu-Arg-Cys-Met-Leu-Gly-Arg-Val-Tyr-Arg-Pro-Cys-Trp-Gln-Val. [] This structure differs from salmon MCH by an N-terminal extension of two amino acids and four additional substitutions. []
Q2: How does the structure of melanin-concentrating hormone (MCH) relate to its activity?
A2: While the provided abstracts don't offer a detailed analysis of the structure-activity relationship for MCH, one abstract mentions "SAR of Melanin-concentration Hormone (MCH)" as a key aspect of the research. [] This suggests that modifications to the MCH structure were explored to investigate their impact on the hormone's activity, potency, and selectivity. Unfortunately, without the full text of the article, specific details about these modifications and their effects on MCH activity remain unknown.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Methyl 3-[(phenylthio)methyl]benzoate](/img/structure/B143496.png)




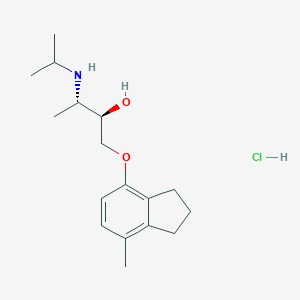
![2-Acetamidobicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B143523.png)

